molecular formula C4H9N3O B127836 4-Azidobutan-1-OL CAS No. 54953-78-5

4-Azidobutan-1-OL

Cat. No.: B127836
CAS No.: 54953-78-5
M. Wt: 115.13 g/mol
InChI Key: USAVSXJFTZUOGV-UHFFFAOYSA-N
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Description

4-Azidobutan-1-OL is an organic compound with the molecular formula C4H9N3O. It is characterized by the presence of an azide group (-N3) and a hydroxyl group (-OH) attached to a butane backbone. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications .

Scientific Research Applications

4-Azidobutan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and click chemistry to create complex molecules and materials.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials

Safety and Hazards

4-Azidobutan-1-ol may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

The azide group in 4-Azidobutan-1-OL is highly reactive and can participate in various biochemical reactions . It can react with alkynes, BCN, DBCO via Click Chemistry to form a stable triazole linkage . This reaction is often used in the synthesis of complex molecules in medicinal chemistry and materials science .

Cellular Effects

The exact cellular effects of this compound are not well-studied. Given its reactivity, it is likely that it can interact with various cellular components and influence cell function. For instance, the azide group can potentially interfere with normal cellular processes by reacting with alkynes present in the cell .

Molecular Mechanism

The molecular mechanism of action of this compound is largely based on its reactivity. The azide group can react with alkynes, BCN, DBCO via Click Chemistry to form a stable triazole linkage . This reaction can potentially influence the activity of enzymes, proteins, and other biomolecules in the cell .

Temporal Effects in Laboratory Settings

Given its reactivity, it is likely that its effects can change over time as it reacts with other molecules in the system .

Dosage Effects in Animal Models

Given its reactivity, it is likely that its effects can vary with dosage .

Metabolic Pathways

Given its reactivity, it is likely that it can interact with various enzymes and cofactors in the cell .

Transport and Distribution

Given its reactivity, it is likely that it can interact with various transporters and binding proteins in the cell .

Subcellular Localization

Given its reactivity, it is likely that it can be directed to specific compartments or organelles in the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Azidobutan-1-OL can be synthesized through several methods. One common approach involves the reaction of 4-bromobutan-1-ol with sodium azide (NaN3) in an appropriate solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild heating conditions to facilitate the substitution of the bromine atom with the azide group .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Azidobutan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Triazoles: Formed through click chemistry.

    Aldehydes and Carboxylic Acids: Formed through oxidation.

    Alkanes: Formed through reduction.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functionality, combining the reactivity of the azide group with the versatility of the hydroxyl group. This makes it a valuable intermediate in various chemical processes and applications .

Properties

IUPAC Name

4-azidobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O/c5-7-6-3-1-2-4-8/h8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAVSXJFTZUOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480279
Record name 4-AZIDOBUTAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54953-78-5
Record name 4-AZIDOBUTAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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